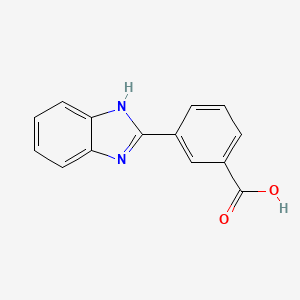

3-(1H-benzimidazol-2-yl)benzoic acid

Descripción general

Descripción

3-(1H-Benzimidazol-2-yl)benzoic acid is a heterocyclic aromatic compound that features a benzimidazole ring fused to a benzoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The benzimidazole ring is a common structural motif in many biologically active molecules, making this compound a compound of significant interest.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)benzoic acid typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative. One common method is the Debus-Radziszewski synthesis, which involves the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions . Another method involves the reaction of o-phenylenediamine with aromatic aldehydes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is being investigated to make the production process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-Benzimidazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as tin(II) chloride and iron powder are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction of a nitro group can produce the corresponding amine derivative.

Aplicaciones Científicas De Investigación

Pharmacological Applications

3-(1H-benzimidazol-2-yl)benzoic acid exhibits a range of pharmacological properties, making it a candidate for various therapeutic applications:

- Anti-inflammatory Activity : The compound has been shown to possess notable anti-inflammatory properties. Benzimidazole derivatives, including this compound, have been utilized in formulations aimed at treating conditions such as arthritis and other inflammatory disorders. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and pathways .

- Antiviral Properties : Research indicates that this compound may exhibit antiviral activity, particularly against influenza viruses. This activity is distinct from its anti-inflammatory effects, suggesting it could serve as a dual-action therapeutic agent .

- Antimicrobial Activity : Studies have demonstrated that benzimidazole derivatives can inhibit various bacterial strains, including those resistant to conventional antibiotics. The compound's structure allows it to interact with bacterial enzymes, disrupting their function .

Molecular Biology Applications

The compound's structural characteristics facilitate its use in molecular biology:

- Molecular Docking Studies : Computational studies have shown that this compound can form stable complexes with target proteins, indicating potential roles as enzyme inhibitors or modulators. For instance, docking studies revealed strong binding affinities with certain kinase and transferase enzymes, which are crucial in cellular signaling pathways .

- Biochemical Assays : The compound is used in various biochemical assays to study enzyme kinetics and protein interactions. Its ability to modulate biological pathways makes it a valuable tool for researchers investigating cellular mechanisms .

Material Science Applications

In addition to its biological applications, this compound has implications in material science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its presence can improve thermal stability and chemical resistance of polymers used in various industrial applications .

- Nanomaterials : Research has explored the use of benzimidazole derivatives in synthesizing nanomaterials with unique optical and electronic properties. These materials have potential applications in sensors and electronic devices .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Mecanismo De Acción

The mechanism of action of 3-(1H-benzimidazol-2-yl)benzoic acid involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA grooves and interfere with DNA replication and transcription processes . Additionally, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(1H-Imidazol-2-yl)benzoic acid

- 3-(1H-Pyrazol-4-yl)benzoic acid

- 2-(1H-Imidazol-2-yl)benzoic acid

- 4-[(1H-Benzimidazol-2-ylsulfanyl)methyl]benzoic acid

- 2-(2-(1H-Benzimidazol-6-ylcarbonyl)carbohydrazonoyl)benzoic acid

Uniqueness

3-(1H-Benzimidazol-2-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the benzimidazole and benzoic acid moieties allows for versatile reactivity and interaction with various biological targets. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

3-(1H-benzimidazol-2-yl)benzoic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound this compound features a benzimidazole moiety, which is known for its pharmacological versatility. The synthesis of this compound typically involves methods such as diazotization and coupling reactions, allowing for the introduction of various substituents that can enhance its biological activity .

Biological Activities

This compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

- Studies have shown that derivatives of benzimidazole, including this compound, possess antimicrobial properties against various pathogens. For instance, the minimum inhibitory concentration (MIC) values against Staphylococcus aureus, Escherichia coli, and Candida albicans were evaluated, revealing moderate antimicrobial potential .

Table 1: Antimicrobial Activity of this compound Derivatives

| Pathogen | MIC (μg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 32 | Gentamicin |

| Escherichia coli | 64 | Ampicillin |

| Candida albicans | 16 | Fluconazole |

2. Anticancer Activity

- Preliminary evaluations indicate that this compound derivatives exhibit anticancer properties. In vitro studies on colorectal cancer cell lines (HT-29) using the MTT assay showed weak antiproliferative effects, suggesting that further modifications may enhance their efficacy .

3. Anti-inflammatory Activity

- The compound has also been assessed for anti-inflammatory potential through both in vitro and in vivo assays. It was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The interaction with bacterial cell membranes and disruption of cell wall synthesis are believed to contribute to its antimicrobial effects.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.

- Anti-inflammatory Mechanism : The inhibition of COX enzymes leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation.

Case Studies

Several studies have documented the biological activities of benzimidazole derivatives:

- Antimicrobial Efficacy : A study reported the synthesis of various benzimidazole derivatives and their evaluation against clinical strains of bacteria and fungi. The results indicated that certain derivatives exhibited significant antimicrobial activity, highlighting the potential of modifying the benzimidazole structure to enhance efficacy .

- Anticancer Properties : Research focused on a series of benzimidazole derivatives demonstrated their ability to inhibit tumor growth in animal models. These findings suggest that structural modifications can lead to compounds with improved anticancer activity .

Propiedades

IUPAC Name |

3-(1H-benzimidazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKXFNQLZLSSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353710 | |

| Record name | 3-(1H-benzimidazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402944-81-4 | |

| Record name | 3-(1H-benzimidazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-Benzimidazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.